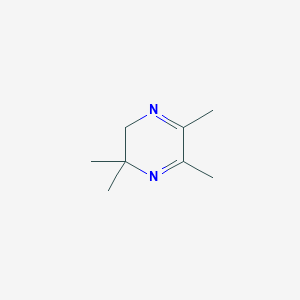
2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound . It has been isolated from Ephedra sinica and is useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Chemical Reactions Analysis
In a study, a non-toxic cyanation reaction of various aryl halides and triflates in acetonitrile was developed using a catalyst system of Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP). Si–Me4-DHP was found to function as a reductant for generating nickel(0) species and a silylation reagent to achieve the catalytic cyanation via C–CN bond cleavage .Applications De Recherche Scientifique
Structural Determination and Formation Mechanism : A study by Gopal et al. (1997) focused on the structural determination of a dimeric side-product formed during the preparation of dihydropyrazine derivatives. The research used NMR, GC-MS analyses, and X-Ray diffraction to elucidate the structure of the product, contributing to a deeper understanding of the chemical processes involved in dihydropyrazine synthesis (Gopal, Macikenas, Sayre, & Protasiewicz, 1997).
DNA Strand-Breakage Activity : Yamaguchi et al. (1999) discovered that certain dihydropyrazine derivatives, including 2,2,5,6-tetramethyl-2,3-dihydropyrazine, can be transformed into compounds with significant DNA strand-breakage activity. This finding is crucial for understanding the biological interactions of these compounds and their potential applications in genetic research (Yamaguchi, Eto, Harano, Kashige, Watanabe, & Ito, 1999).
Bioorthogonal Tetrazine Cycloadditions for Live Cell Imaging : In a study by Devaraj, Weissleder, and Hilderbrand (2008), bioorthogonal tetrazine cycloadditions were applied to live cell labeling, demonstrating the reactivity of tetrazines with strained dienophiles to form dihydropyrazine products. This has significant implications for biological imaging and diagnostic applications (Devaraj, Weissleder, & Hilderbrand, 2008).
Mutagenesis in E. coli : Takechi et al. (2006) investigated the mutagenesis induced by dihydropyrazine (DHP) derivatives in E. coli. Their findings on the mutation spectrum and the interaction with nucleotide excision repair mechanisms provide valuable insights for genetic research and the understanding of mutagenic processes (Takechi, Yamaguchi, Nomura, Minematsu, Adachi, Kurata, & Kurata, 2006).
Synthesis of Large-Size Pyrazinacenes for Electronic Applications : Tong et al. (2012) synthesized large, star-shaped pyrazinacenes using dihydropyrazine fusion. These compounds show potential for use in organic electronic devices due to their solubility and aggregation properties (Tong, Zhao, Luo, Mao, Chen, Chan, & Chi, 2012).
Electronic Excited States and Photochemical Reactions : Research by Arnold, Abraitys, and McLeod (1971) explored the electronic excited states and photochemical reactions of dihydropyrazine derivatives. Their findings contribute to the understanding of the photochemical behavior of these compounds, which is relevant in fields like photochemistry and material sciences (Arnold, Abraitys, & McLeod, 1971).
Propriétés
IUPAC Name |
3,3,5,6-tetramethyl-2H-pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRSJBJOGCGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(N=C1C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-2,3-dihydropyrazine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

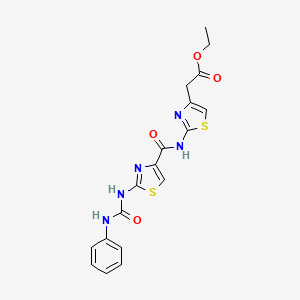
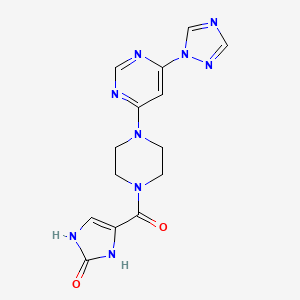
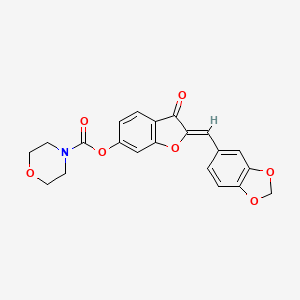

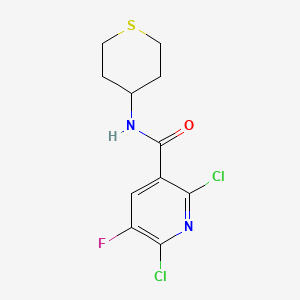
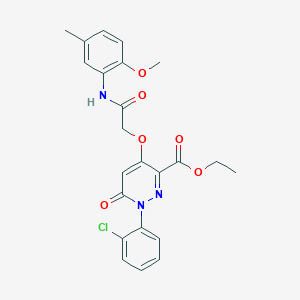
methanone](/img/structure/B2692265.png)
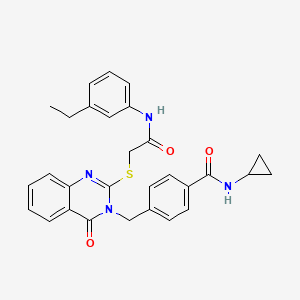
![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)
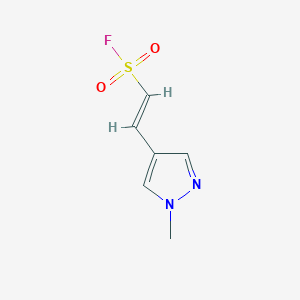

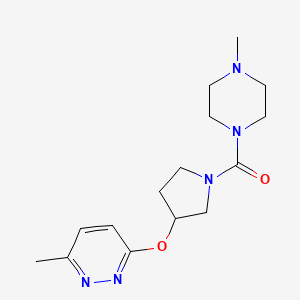
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)